molecular formula C31H28N2O5 B2958902 N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methoxy-4-methylphenyl)benzamide CAS No. 313501-76-7

N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methoxy-4-methylphenyl)benzamide

Cat. No.: B2958902
CAS No.: 313501-76-7
M. Wt: 508.574
InChI Key: DSYBGMVAZLBVJM-UHFFFAOYSA-N
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Description

N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methoxy-4-methylphenyl)benzamide (hereafter referred to as Compound X) is a structurally complex benzamide derivative characterized by a benzo[de]isoquinolin-1,3-dione core linked via a propyl chain to a substituted benzamide moiety. The compound features dual methoxy groups at the 4-position of the benzamide ring and the 2-position of the phenyl ring, as well as a methyl group at the 4-position of the latter.

Properties

IUPAC Name

N-[3-(1,3-dioxobenzo[de]isoquinolin-2-yl)propyl]-4-methoxy-N-(2-methoxy-4-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H28N2O5/c1-20-11-16-26(27(19-20)38-3)32(29(34)22-12-14-23(37-2)15-13-22)17-6-18-33-30(35)24-9-4-7-21-8-5-10-25(28(21)24)31(33)36/h4-5,7-16,19H,6,17-18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYBGMVAZLBVJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N(CCCN2C(=O)C3=CC=CC4=C3C(=CC=C4)C2=O)C(=O)C5=CC=C(C=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H28N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

  • Synthetic Routes and Reaction Conditions: The synthesis of N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methoxy-4-methylphenyl)benzamide typically involves a multi-step process starting from commercially available precursors. The key steps include the formation of the 1H-benzo[de]isoquinoline-1,3(2H)-dione moiety, followed by the introduction of the propyl linker, and finally, the attachment of the 4-methoxy-N-(2-methoxy-4-methylphenyl)benzamide group. Each step requires precise reaction conditions, including controlled temperatures, solvent choices, and catalysts to ensure high yield and purity.

  • Industrial Production Methods: Industrial production often scales up the laboratory synthetic route with optimizations for cost-efficiency and safety. This might involve continuous flow reactors, automated synthesis machines, and stringent quality control processes to meet industrial standards.

Chemical Reactions Analysis

  • Types of Reactions: N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methoxy-4-methylphenyl)benzamide undergoes various types of chemical reactions, such as oxidation, reduction, substitution, and hydrolysis. These reactions can modify the compound for different applications or improve its properties.

  • Common Reagents and Conditions: Some common reagents include oxidizing agents like potassium permanganate for oxidation reactions, reducing agents like sodium borohydride for reductions, and nucleophiles for substitution reactions. Reaction conditions might vary but generally include controlled pH, temperature, and the presence of catalysts.

  • Major Products: The major products formed from these reactions depend on the specific reaction pathway

Scientific Research Applications

This compound finds applications in various scientific fields:

  • Chemistry: It's used as a building block for more complex molecules, particularly in the synthesis of pharmaceutical candidates and advanced materials.

  • Biology: Studies explore its potential as a probe for biological assays, especially in understanding protein-ligand interactions.

  • Medicine: There's ongoing research into its potential therapeutic effects, such as anticancer, anti-inflammatory, and neuroprotective properties.

  • Industry: It’s used in the development of new materials with specific properties, such as polymers with enhanced durability or electronic devices with improved performance.

Mechanism of Action

The mechanism by which N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methoxy-4-methylphenyl)benzamide exerts its effects is under investigation. Preliminary studies suggest it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and triggering downstream effects in biological pathways. For example, it might inhibit a particular enzyme involved in inflammation, thereby exerting an anti-inflammatory effect.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Benzo[de]isoquinolin Moieties

Compound X shares structural homology with sulfamoyl benzoic acid derivatives designed for LPA2 receptor agonism. For instance, 2-(N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)sulfamoyl)benzoic acid (Compound 4 in ) exhibits a binding affinity of −8.53 kcal/mol, outperforming its predecessor (−7.94 kcal/mol) due to the sulfamoyl group’s enhanced hydrogen-bonding capacity . Compound X lacks the sulfamoyl moiety but retains the benzo[de]isoquinolin core, suggesting its planar structure may similarly facilitate receptor interactions.

Substituent Effects in Benzamide Derivatives

The N-(2,3-dihydro-1H-inden-2-yl)benzamide series (B2–B10 in ) demonstrates how substituent position and electronic properties modulate bioactivity. For example:

  • 4-Methoxy substitution (B4) improves solubility and metabolic stability compared to halogenated analogues (B5–B8).

Compound X’s dual methoxy groups and methyl substituent likely confer similar advantages, balancing lipophilicity and target specificity.

Chirality and Stereochemical Considerations

For example, the S-enantiomer of fluoxetine is 9.4× more toxic than its R-counterpart. If Compound X contains chiral centers (e.g., at the propyl linker or benzamide nitrogen), enantiomer-specific activity must be evaluated to avoid unintended toxicity .

Functional Group Comparisons

  • N,O-Bidentate Directing Groups : ’s N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide utilizes an N,O-bidentate group for metal-catalyzed C–H functionalization. Compound X’s methoxy groups may similarly act as directing groups, enabling regioselective modifications .
  • Aromatic Planarity: The benzo[de]isoquinolin core in Compound X and ’s 4-[(1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinolin-2-yl)methyl]-N,N'-di(methylsulfoxido)benzene derivative promotes π-π stacking, a key factor in receptor binding .

Data Table: Key Comparisons

Property/Compound Compound X Sulfamoyl Benzoic Acid () N-(2,3-dihydro-1H-inden-2-yl)-4-methoxybenzamide (B4, )
Core Structure Benzo[de]isoquinolin-1,3-dione Benzo[de]isoquinolin + sulfamoyl Benzamide + indene
Key Substituents Dual methoxy, methyl Sulfamoyl, propyl linker 4-Methoxy
Binding Affinity (kcal/mol) Not reported −8.53 Not reported
Synthetic Route Likely carbodiimide-mediated coupling Carbodiimide-mediated coupling Carbodiimide-mediated coupling
Chirality Potential chiral centers Not specified Achiral

Research Findings and Implications

  • Receptor Targeting: Compound X’s benzo[de]isoquinolin core aligns with strategies to optimize receptor binding via planar aromatic systems, as seen in LPA2-targeted agonists .
  • Metabolic Stability : The methoxy and methyl groups may reduce oxidative metabolism, extending half-life compared to halogenated analogues .
  • Toxicity Risks : If chiral, enantiomer-specific toxicity assessments are critical, as highlighted in .

Biological Activity

N-(3-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)propyl)-4-methoxy-N-(2-methoxy-4-methylphenyl)benzamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, making it a candidate for further pharmacological investigation.

Structural Characteristics

The compound features a benzo[de]isoquinoline core with dioxo groups and methoxy substituents. This structural arrangement is believed to contribute to its biological activity through interactions with various molecular targets.

The biological activity of this compound is hypothesized to involve modulation of specific proteins or enzymes within cellular pathways. The presence of multiple functional groups allows for diverse interactions, potentially influencing signaling cascades important in cancer and other diseases.

Biological Activity Overview

Activity Description
Anticancer Activity Preliminary studies indicate potential inhibition of cancer cell proliferation, particularly in leukemia models. In vitro assays have shown effective growth inhibition at micromolar concentrations .
Kinase Inhibition The compound may act as an inhibitor of MEK1/2 kinases, crucial in the MAPK signaling pathway, which is often dysregulated in cancers .
Cytotoxicity Cytotoxicity assays have demonstrated selective toxicity towards cancer cell lines while sparing normal cells, indicating a favorable therapeutic index .
Neuroprotective Effects Some derivatives of isoquinoline compounds have shown neuroprotective properties, suggesting potential applications in neurodegenerative diseases .

Case Studies and Research Findings

  • Inhibition of MEK1/2 Kinases
    • A study highlighted the compound's ability to inhibit MEK1/2 kinases effectively, leading to reduced proliferation in acute biphenotypic leukemia cells (MV4-11) with an IC50 value around 0.3 µM. This suggests a targeted approach for treating specific leukemia types .
  • Antitumor Efficacy
    • In vivo studies using xenograft models demonstrated that the compound significantly inhibited tumor growth at doses as low as 10 mg/kg, showcasing its potential as a therapeutic agent against solid tumors .
  • Neuroprotective Properties
    • Research on related isoquinoline derivatives has indicated that they can protect against apoptosis in neuronal cells under stress conditions, hinting at the compound's potential utility in treating neurodegenerative disorders .

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